molecular formula C7H6Cl3N3 B1458114 2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride CAS No. 1187931-12-9

2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride

Cat. No. B1458114
CAS RN: 1187931-12-9
M. Wt: 238.5 g/mol
InChI Key: WAFWGVOTWBMAPR-UHFFFAOYSA-N
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Description

2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride (2CPPD) is a synthetic compound that has been studied for its potential applications in scientific research. In

Scientific Research Applications

Chemical Research

“2-Chloro-pyrido[2,3-b]pyrazine dihydrochloride” is a chemical compound with the CAS Number: 1187931-12-9 and a molecular weight of 238.5 .

Spectroscopic Analysis

This compound has been analyzed using spectral techniques such as NMR and FT-IR . Density functional theory (DFT) computations with B3LYP/6-31G (d,p) level of theory have been executed to obtain spectroscopic and electronic properties .

Nonlinear Optical Properties

The compound has been studied for its nonlinear optical (NLO) properties . The dipole moment (μ), average polarizability 〈α〉, first (βtot) and second 〈γ〉 hyper-polarizabilities were calculated . Compound 7, which is based on pyrido[2,3-b]pyrazine, showed remarkable NLO response .

Electrochemical DNA Sensing

Compounds based on pyrido[2,3-b]pyrazine have been utilized for the first time in electrochemical sensing of DNA . This application could be crucial in the field of biochemistry and medical diagnostics.

Antioxidant Activity

These compounds have also been tested for in vitro antioxidant activity . This suggests potential applications in the field of health and nutrition, where antioxidants play a crucial role.

Antiurease Activity

In addition to antioxidant activity, these compounds have also shown antiurease activity . Urease is an enzyme that catalyzes the hydrolysis of urea into carbon dioxide and ammonia, and inhibiting its activity can be beneficial in treating certain medical conditions.

Fluorescent Materials for Display Applications

A new tailor-made fluorescent core based on pyrido[2,3-b]pyrazine is designed and synthesized for high photoluminescence quantum efficiency (PLQY) and simple molecular structure in a full-color emitting material system . This suggests potential applications in the field of display technology.

Mechanism of Action

Target of Action

Compounds with similar structures have been utilized in electrochemical sensing of dna , indicating potential interactions with nucleic acids.

Mode of Action

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may interact with its targets through electronic transitions, affecting the energy states of the molecules involved.

Biochemical Pathways

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may influence pathways involving light-sensitive reactions or fluorescence-based signaling.

Result of Action

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound may influence cellular processes involving light-sensitive reactions or fluorescence-based signaling.

Action Environment

It’s known that pyrido[2,3-b]pyrazine derivatives can exhibit a wide range of emissions spanning the entire visible region from blue to red . This suggests that the compound’s action may be influenced by the light environment.

properties

IUPAC Name

2-chloropyrido[2,3-b]pyrazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClN3.2ClH/c8-6-4-10-7-5(11-6)2-1-3-9-7;;/h1-4H;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAFWGVOTWBMAPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2N=C1)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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